2-Amino-5-chloropyridin-4-OL

Description

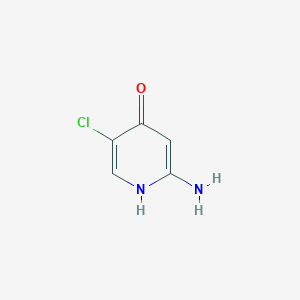

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQWATRBGHOQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121585-12-3 | |

| Record name | 2-amino-5-chloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanisms and Intermediates of 2-Amino-5-chloropyridin-4-ol

This guide provides a comprehensive exploration of the chemical reactivity of 2-Amino-5-chloropyridin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. By dissecting its structural features and the interplay of its functional groups, we will elucidate the principal reaction mechanisms and the nature of the transient intermediates that govern its transformations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile scaffold.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a multi-functionalized pyridine derivative. Its reactivity is dictated by the electronic interplay of an electron-donating amino group, an electron-withdrawing chloro group, and a hydroxyl group capable of tautomerism, all positioned on an electron-deficient pyridine ring. Understanding these inherent electronic characteristics is paramount to predicting its behavior in chemical reactions.

The pyridine nitrogen atom significantly lowers the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.[1] However, the substituents dramatically modulate this reactivity. The amino group at the 2-position and the hydroxyl group at the 4-position are electron-donating groups that can activate the ring towards electrophilic substitution. Conversely, the chloro group at the 5-position is an electron-withdrawing group.

A pivotal aspect of the chemistry of this compound is the tautomeric equilibrium between the 4-hydroxypyridine form and the pyridin-4(1H)-one form.[2][3] The position of this equilibrium is highly dependent on the solvent and pH, which in turn dictates the aromaticity and reactivity of the molecule.[4][5] In many polar solvents, the pyridone tautomer is favored due to its amide-like character and the strong carbon-oxygen double bond.[3][4]

Tautomerism: The Gateway to Diverse Reactivity

The tautomeric equilibrium between the hydroxy and pyridone forms of this compound is a critical determinant of its chemical behavior. This equilibrium is not static and can be influenced by the reaction conditions, thereby providing a versatile entry point for a range of transformations. In the gas phase and non-polar solvents, the hydroxypyridine form may be more prevalent, while in polar solvents and the solid state, the pyridone form often dominates.[5]

Caption: Tautomeric equilibrium of this compound.

This tautomerism has profound implications for the molecule's reactivity:

-

Aromaticity: The hydroxypyridine form is a fully aromatic system. The pyridone form, while still possessing some aromatic character in its charge-separated resonance structures, has a different electronic distribution which can influence its susceptibility to certain reagents.

-

Nucleophilicity of the Oxygen/Nitrogen: In the hydroxypyridine form, the oxygen of the hydroxyl group is nucleophilic. In the pyridone form, the exocyclic oxygen is part of a carbonyl group, and the ring nitrogen can be protonated or deprotonated, altering its nucleophilicity.

-

Acidity/Basicity: The pKa of the molecule is influenced by the predominant tautomeric form.

Electrophilic Aromatic Substitution: Activating a Deactivated Ring

While the pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution, the presence of the strongly activating amino and hydroxyl groups can overcome this deactivation.[1] The directing effect of these substituents will determine the position of electrophilic attack.

The amino group at C2 and the hydroxyl group at C4 are both ortho-, para-directing activators. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these groups. The most likely positions for electrophilic attack are C3 and C5. However, the C5 position is already substituted with a chloro atom. Therefore, the most probable site for electrophilic substitution is the C3 position .

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination):

The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

Caption: General mechanism for electrophilic bromination at the C3 position.

Key Experimental Considerations:

-

Reaction Conditions: Due to the potential for the pyridine nitrogen to be protonated under acidic conditions, which would further deactivate the ring, careful control of pH is crucial.

-

Protecting Groups: To avoid side reactions on the amino group, it may be necessary to use a protecting group, such as an acetyl group, prior to carrying out the electrophilic substitution.

Nucleophilic Aromatic Substitution: The Role of the Chloro Group

The chlorine atom at the C5 position of this compound is generally not activated towards nucleophilic aromatic substitution (SNAr). SNAr reactions on pyridine rings are most favorable when the leaving group is at the 2- or 4-position, as the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom.[6] The 5-position does not benefit from this stabilization.

However, under harsh reaction conditions (high temperature, strong nucleophiles), substitution of the chloro group may be possible. The mechanism would proceed through a high-energy intermediate.

Hypothetical Nucleophilic Substitution at C5:

Caption: Hypothetical mechanism for nucleophilic substitution at the C5 position.

Reactions of the Amino Group

The 2-amino group is a versatile functional handle that can undergo a variety of reactions, including:

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.

-

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be a competing side reaction.

-

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions.

-

Schiff Base Formation: The amino group can react with aldehydes and ketones to form imines (Schiff bases).

Experimental Protocol: Acylation of the Amino Group

-

Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the product by recrystallization or column chromatography.

Reactions of the Hydroxyl Group

The reactivity of the 4-hydroxyl group is intrinsically linked to the tautomeric equilibrium.

-

In the Hydroxypyridine Form:

-

O-Alkylation: The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then be alkylated with an alkyl halide to yield the corresponding 4-alkoxy derivative.

-

O-Acylation: The hydroxyl group can be acylated to form an ester.

-

-

In the Pyridone Form:

-

N-Alkylation/Acylation: The ring nitrogen in the pyridone tautomer can be alkylated or acylated.

-

Reactions of the Carbonyl Group: The carbonyl group can potentially undergo reactions typical of ketones, although its reactivity is modulated by the adjacent ring nitrogen.

-

Data Summary Table:

| Reaction Type | Reagent/Conditions | Expected Product |

| Electrophilic Substitution | Br2, FeBr3 | 3-Bromo-2-amino-5-chloropyridin-4-ol |

| Amino Group Acylation | Acetyl chloride, Triethylamine | 2-Acetamido-5-chloropyridin-4-ol |

| Hydroxyl Group Alkylation | Methyl iodide, NaH | 2-Amino-5-chloro-4-methoxypyridine |

| Diazotization | NaNO2, HCl | 2-Diazonium-5-chloropyridin-4-ol chloride |

Conclusion

The reactivity of this compound is a rich and complex interplay of its constituent functional groups and the inherent electronic nature of the pyridine ring. A thorough understanding of the tautomeric equilibrium is fundamental to predicting and controlling its chemical transformations. By leveraging the distinct reactivity of the amino group, the potential for electrophilic substitution at the C3 position, and the possibility of manipulating the hydroxyl/pyridone functionality, a diverse array of novel derivatives can be synthesized. This guide provides a foundational framework for researchers to design and execute synthetic strategies utilizing this valuable heterocyclic building block in the pursuit of new therapeutic agents.

References

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

-

Chemistry LibreTexts. 11.7: Heterocyclic Amines. (2021). Available at: [Link]

-

Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. Available at: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. (2012). Available at: [Link]

-

PubMed Central (PMC). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Available at: [Link]

-

Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1977). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 81(25), 2440-2444. Available at: [Link]

-

YouTube. Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. (2023). Available at: [Link]

-

YouTube. Hydroxypyridine-Pyridone Tautomerism. (2010). Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Trajectory of 2-Amino-5-chloropyridin-4-ol Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning field of 2-Amino-5-chloropyridin-4-ol derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will navigate the synthetic landscape, explore the established and putative biological activities, and elucidate the underlying mechanisms of action that position these molecules as promising candidates for future drug discovery endeavors. This document is designed to be a comprehensive resource, blending established scientific principles with forward-looking insights to empower researchers in this exciting domain.

The Core Scaffold: Understanding this compound

The foundational structure, this compound, is a substituted pyridine ring possessing key functional groups that dictate its chemical reactivity and biological interactions. The pyridine core is a well-established pharmacophore present in numerous approved drugs. The substituents on this core are crucial:

-

2-Amino Group: This group can act as a hydrogen bond donor and a nucleophile, enabling interactions with biological targets and serving as a key site for synthetic derivatization.

-

5-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen and the amino group, impacting the molecule's overall electronic properties and metabolic stability.

-

4-ol (Hydroxyl) Group: This group is of particular interest due to its ability to undergo keto-enol tautomerism, existing in equilibrium with its pyridin-4-one form. This tautomerism can significantly influence the molecule's ability to interact with different biological targets and its pharmacokinetic properties. The 2-pyridone structure, a related tautomeric system, is found in many biologically active natural products and synthetic compounds, highlighting the therapeutic potential of this feature.[1]

Tautomerism: A Key to Versatility

The equilibrium between the 4-hydroxypyridine and the pyridin-4-one tautomers is a critical aspect of the chemistry and biological activity of these compounds. The predominant tautomer can be influenced by the solvent, pH, and the nature of other substituents on the ring. This dynamic nature allows for multiple modes of interaction with biological macromolecules.

Caption: Tautomeric equilibrium of the core scaffold.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

While a definitive, high-yield synthesis for the this compound core is not extensively documented in publicly available literature, we can propose a plausible synthetic pathway based on established pyridine chemistry. The synthesis of related compounds such as 2-amino-5-chloropyridine and 2-amino-5-hydroxypyridine provides a foundation for this proposed route.[2]

Proposed Synthetic Workflow

This hypothetical workflow outlines a potential route to the target scaffold and its subsequent derivatization.

Caption: Proposed synthetic workflow for this compound and its derivatives.

Step-by-Step Methodologies (Hypothetical Protocols)

The following are proposed experimental protocols based on the synthesis of analogous compounds. These should be considered starting points for optimization by researchers.

Protocol 2.1: Synthesis of 2-Amino-5-chloropyridine

-

Reaction Setup: To a solution of 2-aminopyridine in concentrated hydrochloric acid, slowly add a solution of sodium hypochlorite at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-chloropyridine.[3]

Protocol 2.2: Synthesis of this compound (Proposed)

-

Nitration: Treat 2-amino-5-chloropyridine with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group at the 4-position.

-

Reduction: Reduce the resulting 2-amino-5-chloro-4-nitropyridine to 2,4-diamino-5-chloropyridine using a reducing agent such as iron in acidic medium.

-

Diazotization and Hydrolysis: Diazotize the 4-amino group of 2,4-diamino-5-chloropyridine with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield the desired this compound.

Protocol 2.3: Derivatization at the 2-Amino Group (Amide Formation)

-

Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).

-

Reagent Addition: Add a desired carboxylic acid, a coupling agent (e.g., HATU or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA).

-

Reaction Conditions: Stir the reaction mixture at room temperature until completion as monitored by TLC.

-

Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography.

Biological Activities and Therapeutic Potential

While direct experimental data on the biological activities of this compound derivatives are limited, the known activities of structurally similar heterocyclic compounds provide a strong rationale for their investigation in several key therapeutic areas.

Anticancer Activity

Pyridopyrimidinones and other related nitrogen-containing heterocyclic compounds have demonstrated significant anticancer properties.[4][5] The this compound scaffold is a promising starting point for the development of novel anticancer agents, particularly as kinase inhibitors.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of kinases. The this compound scaffold, with its hydrogen bond donors and acceptors, is well-suited for this purpose. Derivatives could potentially target kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and various serine/threonine kinases.[6][7]

-

DNA Intercalation: Some planar heterocyclic molecules can intercalate into DNA, leading to cell cycle arrest and apoptosis. The planarity of the pyridin-4-one ring could facilitate such interactions.[8]

Table 1: Anticancer Activity of Structurally Related Compounds

| Compound Class | Target Cancer Cell Lines | Reported Activity (IC50/GI50) | Reference |

| Quinazoline-based pyrimidodiazepines | Leukemia (K-562, RPMI-8226), Colon (HCT-116), Melanoma (LOX IMVI), Breast (MCF7) | 0.622–1.81 μM | [4] |

| 2-chloro-4-anilinoquinazolines | Breast (MCF-7) | 0.13 nM | [5] |

| Thiazolo[4,5-d]pyrimidine derivatives | Various human cancer cell lines | NCI-60 screening showed significant activity | [9] |

| 5-chloro-2-N-(2-quinolylmethylene) aminophenol-Cu(II) complex | Lung (A549) | 3.93 µM | [8] |

Antimicrobial Activity

Derivatives of 2-aminopyridine and related heterocyclic systems have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[10][11] The this compound scaffold can be considered a valuable template for the design of new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

Studies on Schiff bases of 2-amino-4-chloropyridine have shown that the nature of the substituent on the imine nitrogen significantly influences the antimicrobial activity.[11] This suggests that derivatization of the 2-amino group in the this compound core could lead to potent antimicrobial agents.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Tested Organisms | Zone of Inhibition / MIC | Reference |

| Schiff bases of 2-amino-4-chloropyridine | S. aureus, B. cereus, E. coli, P. aeruginosa, P. expansum, A. flavus | Variable, with some compounds showing significant activity | [11] |

| Pyridopyrimidine derivatives | B. subtilis, S. aureus | Active against Gram-positive bacteria | [10] |

| Quinoxaline derivatives | S. aureus, B. subtilis, MRSA, E. coli | MICs of 4–16 μg/mL against S. aureus | [12] |

| Thienopyrimidine and oxazinone derivatives | Various bacteria and fungi | Good antibacterial and antifungal activities | [13] |

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The structural features of this core, particularly the tautomeric 4-hydroxy/4-one system and the strategically placed amino and chloro substituents, provide a rich platform for the design of novel therapeutic agents.

Key areas for future research include:

-

Development of a robust and scalable synthesis for the this compound core.

-

Synthesis and screening of diverse libraries of derivatives to establish clear structure-activity relationships for both anticancer and antimicrobial activities.

-

Elucidation of the specific molecular targets and mechanisms of action for the most potent derivatives. This will involve biochemical assays, cellular imaging, and molecular modeling studies.

-

Investigation of the pharmacokinetic and toxicological profiles of lead compounds to assess their potential for further development.

References

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (URL: [Link])

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (URL: [Link])

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P

-

1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) 2-Amino-5-chloropyridinium salicylate - ResearchGate. (URL: [Link])

-

1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed. (URL: [Link])

-

Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives - JOCPR. (URL: [Link])

-

Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. (URL: [Link])

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: [Link])

- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (URL: Not available)

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. (URL: [Link])

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. (URL: [Link])

-

Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. (URL: [Link])

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])

-

(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (URL: [Link])

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. (URL: [Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC - NIH. (URL: [Link])

-

Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-chloropyridin-4-ol: A Versatile Yet Under-Explored Building Block in Synthetic Chemistry

Abstract

This technical guide delves into the synthetic potential of 2-Amino-5-chloropyridin-4-ol, a heterocyclic compound poised for significant applications in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this paper will construct a comprehensive profile by drawing upon established principles of organic synthesis and the known reactivity of analogous 2-aminopyridine and 4-hydroxypyridine systems. We will explore its structural nuances, propose robust synthetic pathways, and map out its reactivity, thereby providing a roadmap for its utilization as a strategic building block in the design of novel molecular architectures.

Introduction: The Strategic Value of Substituted Pyridinols

The pyridine scaffold is a cornerstone of modern drug discovery, with its derivatives forming the core of numerous therapeutic agents. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, directing its interaction with biological targets. Among these, aminopyridinols, and specifically this compound, present a trifecta of reactive sites: a nucleophilic amino group, a halogen for cross-coupling reactions, and a hydroxypyridine moiety that exists in a crucial tautomeric equilibrium. This unique combination offers a versatile platform for the synthesis of complex, polyfunctionalized molecules.

The chloro-substituent at the 5-position is a particularly valuable handle for late-stage diversification, enabling the introduction of various functionalities through well-established palladium- or copper-catalyzed cross-coupling reactions. The 2-amino group serves as a potent nucleophile and a directing group, while the 4-hydroxy group, in equilibrium with its pyridone tautomer, offers multiple avenues for derivatization.

Structural Properties and Tautomerism

A critical aspect of the chemistry of this compound is its existence as a mixture of two principal tautomers: the pyridinol form and the pyridone form (2-amino-5-chloro-1H-pyridin-4-one).

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent, pH, and temperature. Generally, in both protic and aprotic solvents, the pyridone tautomer is significantly favored due to the greater stability of the amide-like resonance structure and the aromaticity of the ring in this form.[1][2] This has profound implications for its reactivity, as the pyridone form presents a lactam-like functionality. For the remainder of this guide, we will primarily consider the reactivity of the more stable pyridone tautomer.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | N/A |

| Molecular Weight | 144.56 g/mol | N/A |

| pKa (most acidic) | ~8.5 (pyridone N-H) | Estimated |

| pKa (most basic) | ~3.5 (amino group) | Estimated |

| LogP | ~0.8 | Estimated |

Proposed Synthesis of this compound

Given the absence of a documented synthesis for this specific molecule, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of substituted pyridones. A convergent approach starting from readily available precursors is outlined below.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Claisen Condensation to form Ethyl 2-cyano-4-chloro-3-oxobutanoate

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add ethyl cyanoacetate (1.0 eq.) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add ethyl 2-chloroacetate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Guanidine Cyclization

-

To a solution of sodium ethoxide (2.0 eq.) in anhydrous ethanol, add guanidine hydrochloride (1.2 eq.) and the crude product from Step 1 (1.0 eq.).

-

Reflux the mixture for 8 hours.

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to pH ~2.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the intermediate pyridone.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the intermediate from Step 2 in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Applications as a Synthetic Building Block

The utility of this compound in organic synthesis stems from the orthogonal reactivity of its three functional groups.

Caption: Reactivity map of this compound.

Reactions at the 2-Amino Group

The 2-amino group is a versatile nucleophile. It can readily undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This can also serve as a protecting group strategy.

-

Alkylation: Reaction with alkyl halides, although selectivity between N-alkylation of the amino group and the pyridone nitrogen can be an issue.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the 2-position.

Reactions at the 5-Chloro Group

The chloro substituent is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 5-amino derivatives.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.[3]

Reactions of the Pyridone Moiety

The ambident nucleophilic character of the pyridone tautomer allows for selective reactions at either the nitrogen or the oxygen atom.

-

O-Alkylation: Under carefully controlled conditions (e.g., using a soft alkylating agent and a suitable base), the oxygen atom can be alkylated to form the corresponding 4-alkoxypyridine.

-

N-Alkylation: With more reactive alkylating agents and a strong base, alkylation will predominantly occur at the nitrogen atom of the pyridone.

-

Electrophilic Aromatic Substitution: The pyridone ring is activated towards electrophilic substitution, and reactions such as nitration or halogenation are expected to occur at the C3 position.

Potential Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its potential as a building block is highlighted in the following conceptual applications:

-

Kinase Inhibitors: The 2-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. Derivatization at the 4- and 5-positions can be used to explore the solvent-exposed regions of the ATP-binding pocket.

-

GPCR Ligands: The ability to introduce diverse substituents around the pyridine core allows for the synthesis of libraries of compounds for screening against G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: The pyridone core is present in several antiviral and antibacterial drugs. The unique substitution pattern of this compound provides a novel starting point for the development of new anti-infective agents.

Conclusion

While this compound remains a largely unexplored building block, its inherent structural features and the orthogonal reactivity of its functional groups position it as a highly valuable tool for the synthetic chemist. This guide has provided a comprehensive, albeit predictive, overview of its properties, a plausible synthetic route, and a map of its potential reactivity. It is our hope that this detailed analysis will stimulate further research into this promising molecule and unlock its full potential in the development of novel pharmaceuticals and functional materials.

References

-

Schlegel, H. B., et al. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 105(18), 5802–5812. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

Sources

The Emerging Potential of 2-Amino-5-chloropyridin-4-ol: A Privileged Scaffold for Modern Medicinal Chemistry

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile electronic properties and capacity for diverse substitutions have rendered it a "privileged structure" in drug design. This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 2-Amino-5-chloropyridin-4-ol . While direct literature on this exact molecule is sparse, a comprehensive analysis of its constituent functional groups and related chemical entities strongly suggests its promise as a versatile scaffold for developing novel therapeutics. This document will explore a hypothetical, yet scientifically grounded, synthesis of this compound, analyze its key structural features, and present compelling, evidence-based arguments for its application in several key areas of medicinal chemistry, including kinase inhibition, G-protein coupled receptor (GPCR) modulation, and the development of new antimicrobial agents.

Introduction: The Rationale for a Novel Scaffold

The relentless challenge of drug resistance and the need for more selective and potent therapeutics demand a continuous exploration of novel chemical matter. The 2-aminopyridine moiety is a well-established pharmacophore, recognized for its ability to act as a "perfect locomotive" in guiding molecules toward their pharmacological targets.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] The strategic incorporation of a chlorine atom at the 5-position and a hydroxyl group at the 4-position of the 2-aminopyridine core introduces a unique combination of electronic and steric properties, creating a scaffold with significant potential for targeted drug design.

The chlorine atom can enhance membrane permeability and metabolic stability, and in some contexts, contribute to antimicrobial activity.[3] The hydroxyl group at the 4-position, existing in tautomeric equilibrium with its pyridone form, offers a valuable hydrogen bond donor and acceptor, a feature often exploited for high-affinity binding to biological targets.[4] This guide will provide a forward-looking perspective on how these features can be harnessed in a drug discovery context.

Synthesis of this compound: A Proposed Synthetic Strategy

Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed, leveraging established pyridine chemistry. The synthesis would likely commence from the readily available starting material, 2-amino-5-chloropyridine.

A common strategy for introducing a hydroxyl group at the 4-position of a pyridine ring involves a two-step process of N-oxidation followed by rearrangement.

Step-by-Step Experimental Protocol:

-

N-Oxidation of 2-Amino-5-chloropyridine:

-

Dissolve 2-amino-5-chloropyridine in a suitable solvent such as acetic acid.

-

Treat the solution with an oxidizing agent, for instance, 30% hydrogen peroxide, at a moderately elevated temperature (e.g., 50-70°C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture and extract the product, 2-amino-5-chloropyridine-N-oxide, with an appropriate organic solvent. Purify by recrystallization or column chromatography.

-

-

Rearrangement to this compound:

-

Treat the synthesized 2-amino-5-chloropyridine-N-oxide with a rearranging agent like acetic anhydride or trifluoroacetic anhydride. This step typically proceeds through a[5][5]-sigmatropic rearrangement.

-

Heat the reaction mixture to facilitate the rearrangement.

-

Following the rearrangement, hydrolyze the resulting intermediate ester under acidic or basic conditions to yield the final product, this compound.

-

Purify the final compound using standard techniques such as column chromatography or recrystallization.

-

Caption: Proposed synthetic route for this compound.

Analysis of Structural Features and Potential for Molecular Interactions

The therapeutic potential of this compound is rooted in its distinct structural motifs, which can engage in a variety of non-covalent interactions with biological macromolecules.

-

2-Amino Group: This group is a crucial hydrogen bond donor and can also act as a hydrogen bond acceptor. In many kinase inhibitors, the 2-aminopyridine scaffold forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket, a critical interaction for potent inhibition.[6]

-

4-Hydroxyl Group (Pyridone Tautomer): The hydroxyl group at the 4-position is in equilibrium with its 4-pyridone tautomer.[4] This tautomerism is significant as the pyridone form provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality can be exploited to create additional anchoring points within a target's binding site, enhancing affinity and selectivity.

-

5-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electronic distribution of the pyridine ring, potentially modulating the pKa of the amino group and the pyridinium nitrogen. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the lipophilicity imparted by the chlorine atom can improve cell permeability and metabolic stability.[3]

These features collectively create a pharmacophore with a high potential for specific and high-affinity interactions with a range of biological targets.

Potential Applications in Medicinal Chemistry

Based on the structural analysis and the known biological activities of related compounds, several promising applications for the this compound scaffold can be envisioned.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binder" in a multitude of clinically successful kinase inhibitors.[1] These inhibitors typically form two hydrogen bonds between the exocyclic amino group and the backbone of the kinase hinge region. The 4-hydroxyl group of our target molecule could provide an additional hydrogen bond interaction with residues in the solvent-exposed region or the ribose-binding pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Hypothetical Binding Mode in a Kinase Active Site:

Caption: Hypothetical binding of this compound in a kinase ATP-binding pocket.

Proposed Drug Discovery Workflow for a Kinase Inhibitor:

A rational drug discovery campaign could be initiated by screening this compound against a panel of kinases implicated in a specific disease area, such as oncology or inflammatory disorders.

Caption: A streamlined workflow for the development of a kinase inhibitor based on the this compound scaffold.

GPCR Allosteric Modulators

G-protein coupled receptors represent a large and diverse family of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[7] The unique substitution pattern of this compound could allow it to bind to allosteric pockets on GPCRs, which are often less conserved than the orthosteric sites.[8] The hydrogen bonding capabilities of the amino and hydroxyl groups, combined with the hydrophobic contribution of the chloro-substituted ring, could facilitate binding to such pockets.

Potential Advantages of an Allosteric Modulator Approach:

| Feature | Advantage |

| Higher Subtype Selectivity | Allosteric sites are generally less conserved than orthosteric sites among GPCR subtypes. |

| Saturable Effects | The modulatory effect is dependent on the presence of the endogenous ligand, potentially reducing the risk of overdose. |

| Fine-tuning of Cellular Signaling | Allosteric modulators can exhibit "biased agonism," selectively activating certain downstream signaling pathways over others. |

Antimicrobial Agents

The presence of a halogen on an aromatic ring is a common feature in many antimicrobial compounds.[3] Chlorine-containing compounds, in particular, have a long history of use as disinfectants and antiseptics. The combination of the chloro-substituent and the pyridinol core in this compound suggests a potential for antimicrobial activity. The mechanism could involve disruption of microbial cell membranes, inhibition of essential enzymes, or other modes of action.

Hypothetical Screening Cascade for Antimicrobial Activity:

-

Primary Screening: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine the minimum inhibitory concentration (MIC).

-

Secondary Screening: For active compounds, determine the minimum bactericidal/fungicidal concentration (MBC/MFC) and assess the rate of killing.

-

Mechanism of Action Studies: Investigate the underlying mechanism of antimicrobial activity through assays such as membrane potential studies, enzyme inhibition assays, and macromolecular synthesis inhibition assays.

-

In Vivo Efficacy: Evaluate the compound in animal models of infection.

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, a thorough analysis of its structural components and the broader landscape of medicinal chemistry provides a strong rationale for its investigation as a novel drug discovery scaffold. Its potential to serve as a versatile building block for kinase inhibitors, GPCR modulators, and antimicrobial agents is compelling.

Future research should focus on the development of a robust and scalable synthesis for this compound. Subsequent in-depth biological evaluation, guided by the principles outlined in this guide, will be crucial in unlocking the full therapeutic potential of this promising molecule. The insights gained from such studies could pave the way for the development of a new generation of targeted and effective medicines.

References

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

- Lainton, J. A., et al. (1998). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 41(25), 4975-4985.

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

- Gomez-Gomez, M., et al. (2022).

- Wootten, D., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews, 70(3), 436-478.

- Ma, X., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 127048.

- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 22(17), 9106.

-

Wikipedia. Pyridine. [Link]

- Zhang, D., et al. (2021). Allosteric modulation of G protein-coupled receptor signaling. Journal of Biological Chemistry, 296, 100503.

- Patent EP2585436B1. Process for preparing 4-hydroxypyridines.

- Meanwell, N. A. (2011). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(3), 1163-1175.

- Roskoski, R., Jr. (2020). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacological Research, 152, 104629.

- Sbardella, G., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11213-11228.

- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.

- Onken, J., & Wiest, O. (2000). Selectivity of addition of the hydroxyl radical to ring positions of pyridine and pyridine mono- and dicarboxylic acids. An electron spin resonance investigation. The Journal of Physical Chemistry A, 104(1), 138-143.

- Al-Majmaie, S., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules, 29(10), 2275.

- Popelis, J., et al. (1998). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 34(5), 586-588.

- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Conn, P. J., et al. (2009). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.

- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.

- Belhassan, A., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Molecular Structure, 1307, 137885.

- Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.

- Gershon, H., & Parmegiani, R. (1963). Antifungal Activity of Ring Poly-Chlorinated Pyrimidines: Structure Activity Relationships. Applied Microbiology, 11(1), 78-80.

- Drewry, D. H., et al. (2019). Strategy toward Kinase-Selective Drug Discovery.

- De Witte, K., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6610.

- Patent WO2011161612A1. Process for preparing 4-hydroxypyridines.

- Al-Majmaie, S., et al. (2023).

- Kirkin, V., & Joos, T. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 163-172.

- Singh, A., & Singh, J. (2022). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Bioisosterism in Medicinal Chemistry. Bentham Science Publishers.

- Drug Discovery Education. (2017).

- Cambridge Healthtech Institute. (2016). Kinase Inhibitor Chemistry.

- Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5438-5452.

- ChemicalBook. 4-Hydroxypyridine synthesis.

- Wang, Y., et al. (2025). GPCR Allosteric Modulator Discovery. Current Neuropharmacology, 23(1), 1-15.

- Manigandan, V., et al. (2014). Phytochemistry And Antibacterial Activity Of Chlorosarcinopsis Species. International Journal of Scientific & Technology Research, 3(10), 1-4.

- Kljun, J., & Turel, I. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 561.

- Slideshare. Pyridine: Synthesis, reactions and medicinal uses.

- ChemTube3D. 4-Hydroxypyridine-Tautomerism.

- Fruzynski, A., et al. (2021). Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. Crystal Growth & Design, 21(12), 6939-6951.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 2-Amino-5-chloropyridin-4-ol

An In-Depth Technical Guide to the

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and materials science. The precise tautomeric form of a heterocyclic molecule dictates its physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and electronic distribution, which in turn govern its biological activity and material function. This guide provides a comprehensive technical analysis of the tautomeric landscape of 2-Amino-5-chloropyridin-4-ol, a substituted pyridine derivative. We will dissect the intricate interplay of structural, electronic, and environmental factors that control the equilibrium between its potential lactim-lactam and amino-imino forms. By integrating theoretical principles with actionable experimental and computational protocols, this document serves as a vital resource for researchers engaged in the design, synthesis, and characterization of heterocyclic compounds for drug development and beyond.

The Theoretical Framework of Pyridine Tautomerism

The tautomerism of this compound is not governed by a single equilibrium but rather a network of competing prototropic shifts. To understand this specific molecule, we must first ground our analysis in the core principles of tautomerism in substituted pyridines.

The Dominant Lactam-Lactim Equilibrium

For 4-hydroxypyridine systems, a primary equilibrium exists between the hydroxy (enol or lactim) form and the pyridone (keto or lactam) form.[1][2] In most cases, the equilibrium heavily favors the pyridone tautomer.[1] This preference is driven by several factors:

-

Aromaticity and Resonance: While the hydroxy form is a true aromatic pyridine, the pyridone form, though not fully aromatic in the same sense, possesses a highly stabilized amide-like resonance structure.[2] A significant resonance contributor for the pyridone form involves a charge-separated species that still maintains the aromatic sextet in the ring, contributing to its stability.[3]

-

Bond Energies: The formation of a strong carbon-oxygen double bond (C=O) in the pyridone form is energetically more favorable than the C=C and C-O bonds in the hydroxy tautomer.[1]

-

Intermolecular Interactions: The pyridone form, with its N-H donor and C=O acceptor sites, is exceptionally well-suited for strong intermolecular hydrogen bonding in both solution and the solid state, further stabilizing this tautomer.[2]

The Secondary Amino-Imino Equilibrium

The presence of a 2-amino group introduces a second layer of complexity: the potential for amino-imino tautomerism.[4] This involves the migration of a proton from the exocyclic amino group to the ring nitrogen, forming an imino tautomer. While the amino form is typically dominant for simple aminopyridines, its contribution to the overall equilibrium landscape of a multifunctionalized molecule like this compound must be considered.

Influence of Substituents and Solvent

The position of the tautomeric equilibrium is not static; it is exquisitely sensitive to electronic and environmental perturbations.

-

Electronic Effects: The substituents on the pyridine ring—an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl)—exert both inductive and resonance effects that can modulate the relative stability of the different tautomers.[5] The chloro group's inductive withdrawal can influence the acidity of the N-H and O-H protons, while the amino group's donation can affect the electron density of the ring system.

-

Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents, particularly those capable of hydrogen bonding like water or methanol, tend to stabilize the more polar pyridone (lactam) tautomer.[6][7] In contrast, non-polar solvents can shift the equilibrium, to a degree, toward the less polar hydroxypyridine (lactim) form.[6][8] This phenomenon arises from the differential solvation of the tautomers.

Potential Tautomers of this compound

The combination of lactam-lactim and amino-imino possibilities gives rise to four primary neutral tautomers for this molecule. Understanding their structures is the first step toward predicting their relative stabilities.

Caption: The four principal tautomeric forms of this compound.

The central challenge is to determine which of these tautomers, particularly A and B, is the most stable under physiological or experimental conditions.

Experimental Determination of the Dominant Tautomer

A multi-pronged spectroscopic approach is required to unambiguously identify the predominant tautomeric form in solution. The choice of experiment is guided by the need to find a spectroscopic handle that clearly distinguishes between the potential structures.

UV-Vis Spectrophotometry

Causality: The electronic structure, and thus the chromophore, is different for each tautomer. The pyridone (lactam) form typically absorbs at a longer wavelength than the corresponding hydroxypyridine (lactim) form. By measuring the absorption spectrum in solvents of varying polarity, one can observe shifts in the equilibrium.

Protocol: Solvent-Dependent UV-Vis Analysis

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a solvent in which it is highly soluble, such as DMSO.

-

Solvent Series: Prepare a series of dilute solutions (e.g., 50 µM) by adding a small aliquot of the stock solution to a range of solvents with varying dielectric constants (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 nm to 400 nm using a quartz cuvette. Use the corresponding pure solvent as a blank.

-

Data Analysis: Plot the wavelength of maximum absorbance (λ_max) against the solvent dielectric constant. A significant red-shift (shift to longer wavelength) with increasing solvent polarity is strong evidence for the predominance of the more polar pyridone (keto) tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides a high-resolution snapshot of the molecule's chemical environment. The chemical shifts of protons and carbons directly attached to or near the sites of tautomerization are highly sensitive to the bonding arrangement.

Protocol: ¹H and ¹³C NMR Analysis in Aprotic Solvent

-

Sample Preparation: Dissolve an accurately weighed sample of the compound in a deuterated, polar aprotic solvent like DMSO-d₆. The choice of an aprotic solvent is critical to minimize proton exchange with the solvent, which can broaden the signals of interest (OH, NH).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the number and chemical shifts of signals in the aromatic region and the presence of exchangeable protons. The pyridone form will show an N-H proton, while the hydroxy form will show an O-H proton, both with characteristic chemical shifts.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often the most definitive technique.

-

Data Analysis: Compare the observed chemical shifts to predicted values or known data for similar structures.

| Tautomer | Key Spectroscopic Hallmark |

| Hydroxy-Amino (A) | ¹³C NMR: Absence of a C=O signal. A signal for C4 bonded to oxygen will be in the ~160-170 ppm range. |

| Keto-Amino (B) | ¹³C NMR: Presence of a distinct C=O (carbonyl) signal, typically in the ~170-185 ppm range. |

| IR Spectroscopy | Hydroxy-Amino (A): Broad O-H stretching band (~3200-3600 cm⁻¹). Absence of a strong C=O stretch. |

| IR Spectroscopy | Keto-Amino (B): Sharp and strong C=O stretching band (~1640-1680 cm⁻¹). Presence of an N-H stretch. |

Computational Chemistry Workflow for Tautomer Analysis

When experimental analysis is challenging or to supplement it, in silico methods provide powerful predictive insights. Density Functional Theory (DFT) is the workhorse for accurately calculating the relative energies of tautomers.

Causality: A lower calculated Gibbs free energy (ΔG) corresponds to a more stable tautomer. By calculating the energies of all possible tautomers in both the gas phase and in a simulated solvent environment, we can predict the equilibrium position. A computational investigation at the BHandHLYP/6-311+G(d,p) level of theory has proven effective for studying pyridone tautomerism.[5]

Caption: A standard DFT workflow for predicting tautomer stability.

Protocol: DFT-Based Energy Calculation

-

Structure Generation: Build the 3D structures of all four potential tautomers (A, B, C, D) in a molecular modeling program.

-

Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment.[9][10]

-

Energy Analysis: Extract the Gibbs free energies from the output files. Calculate the relative energy (ΔΔG) of each tautomer with respect to the most stable one. The tautomer with the lowest Gibbs free energy is the predicted most abundant species.

-

Equilibrium Constant Estimation: The equilibrium constant (K_eq) between two tautomers can be estimated using the equation: ΔG = -RT ln(K_eq).

| Tautomer Form | Predicted Relative Stability (Hypothetical) | Key Physicochemical Implications |

| Hydroxy-Amino | High Energy | Less likely to be the dominant form. |

| Keto-Amino | Lowest Energy (Most Stable) | Expected dominant tautomer. Possesses distinct H-bond donor (NH) and acceptor (C=O, NH₂) sites. More polar. |

| Hydroxy-Imino | Very High Energy | Highly unlikely. Disrupts ring aromaticity. |

| Keto-Imino | High Energy | Unlikely. Less stable than the amino counterpart. |

Implications for Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

-

Receptor Binding: The dominant tautomer presents a specific three-dimensional arrangement of hydrogen bond donors and acceptors. A drug designed to bind to a receptor in its minor tautomeric form will exhibit poor efficacy. The keto-amino form of this compound, for example, has a different hydrogen bonding pattern than the hydroxy-amino form, which would lead to completely different interactions with a target protein.

-

Solubility and Permeability: The more polar keto tautomer is expected to have higher aqueous solubility but potentially lower membrane permeability compared to the less polar hydroxy tautomer. This balance, governed by the tautomeric equilibrium, is central to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

pKa and Ionization: The basicity of the ring nitrogen and the acidity of the N-H/O-H protons are different for each tautomer. The dominant tautomer will dictate the pKa of the molecule, which in turn determines its ionization state at physiological pH (7.4), profoundly impacting its absorption and distribution.

Conclusion

The tautomerism of this compound is a multifactorial phenomenon primarily governed by the robust stability of the pyridin-4(1H)-one (keto/lactam) system. While four tautomers are theoretically possible, a combined analysis of fundamental principles, spectroscopic data, and computational modeling strongly predicts that the keto-amino tautomer (Tautomer B) will be the overwhelmingly dominant species in polar, aqueous environments relevant to biological systems. The electronic effects of the amino and chloro substituents fine-tune this equilibrium but are unlikely to overcome the intrinsic preference for the lactam form. For any researcher working with this or similar heterocyclic scaffolds, a thorough characterization of the tautomeric state using the methodologies outlined in this guide is not merely recommended; it is an essential prerequisite for rational drug design and development.

References

-

Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

-

Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. Available at: [Link]

-

Baranac-Stojanović, M., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available at: [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. Available at: [Link]

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. University of Liverpool. Available at: [Link]

-

Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]

-

Nowacki, J., et al. (2019). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. Available at: [Link]

-

Bensaude, O., et al. (1978). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society. Available at: [Link]

-

Mas-Roselló, J., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Wikipedia. (2023). 4-Pyridone. Available at: [Link]

-

Krall, N., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. Available at: [Link]

-

Wang, J., et al. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]

-

Wikipedia. (2023). 2-Pyridone. Available at: [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Available at: [Link]

-

Galvão, B. S., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Solubility and Stability of 2-Amino-5-chloropyridin-4-ol

Executive Summary

The journey of a candidate molecule from discovery to a viable therapeutic agent is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical exploration of 2-Amino-5-chloropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this paper establishes a predictive profile based on the well-characterized analogue, 2-Amino-5-chloropyridine, and foundational chemical principles. It further outlines robust, field-proven experimental protocols for rigorously determining its solubility and stability, empowering researchers to generate the critical data needed for drug development milestones.

Introduction: The Pivotal Role of Physicochemical Characterization

Heterocyclic scaffolds, particularly pyridine derivatives, are cornerstones of modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] this compound, by its structure, is a molecule of significant interest, likely as a synthetic intermediate or a metabolite of more complex active pharmaceutical ingredients (APIs). Its predecessor, 2-Amino-5-chloropyridine, is a known intermediate in the synthesis of therapeutic agents like Zopiclone and Zolpidem.[2][3] The introduction of a hydroxyl group at the 4-position fundamentally alters the molecule's electronic and steric landscape, profoundly impacting its solubility and stability—two parameters that dictate a drug's developability, formulation strategy, and ultimately, its clinical success.

This guide serves as a proactive analytical framework. We will first dissect the theoretical underpinnings of the molecule's behavior and then provide detailed, actionable protocols for its empirical validation.

Predicted Physicochemical Profile: From Analogue to Target

Direct experimental data for this compound is scarce. Therefore, we must build a predictive model by understanding the parent compound, 2-Amino-5-chloropyridine, and the specific influence of the C4-hydroxyl group.

The Tautomeric Equilibrium: A Critical Consideration

A defining feature of 4-hydroxypyridine systems is the existence of a tautomeric equilibrium with the corresponding pyridone form, in this case, 2-Amino-5-chloro-1H-pyridin-4-one.[4] In aqueous and other polar solutions, the equilibrium strongly favors the pyridone tautomer.[5][6] This is a critical insight, as the pyridone form, with its amide-like character and distinct hydrogen bonding capabilities, will dominate the molecule's solution-state behavior, including its solubility and interactions with biological targets. In the gas phase or non-polar solvents, the hydroxypyridine form may be more prevalent.[6][7] For the purposes of drug development, all subsequent analysis will assume the predominance of the pyridone tautomer in physiological environments.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Stability Assessment

Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation (stress testing) is the definitive method to identify potential degradation pathways and establish the stability-indicating nature of the analytical method. [8]This is performed in accordance with ICH Q1A(R2) guidelines. [9][10] Expertise & Causality: The conditions for forced degradation are intentionally more severe than standard storage conditions. [11]The goal is not to determine shelf-life but to rapidly generate potential degradants that might form over a much longer period under normal conditions. [8][12]By subjecting the molecule to hydrolysis, oxidation, and photolysis, we probe the weakest points in its chemical structure, providing a roadmap for formulation and handling. A target degradation of 5-20% is ideal; enough to detect and identify degradants without completely destroying the parent molecule. [13]

Forced Degradation (Stress Testing) Protocol

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

-

Photolytic Degradation: Expose a solution of the compound (in a transparent vial) and the solid compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control (wrapped in foil) must be run alongside.

-

Thermal Degradation: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic studies, time points may extend over days.

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before dilution and analysis. This stops the degradation reaction.

-

For other samples, dilute directly with mobile phase.

-

-

Analysis (HPLC with Mass Spectrometry Detection):

-

Analyze all samples using a high-resolution HPLC-MS system.

-

Mass Balance Calculation: The core of a self-validating study. The sum of the peak area of the parent compound and all degradant peaks should remain constant (ideally 95-105%) across all time points. This demonstrates that all significant degradants are being detected.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound, ensuring no co-eluting degradants.

-

Caption: Workflow for Forced Degradation Studies.

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The electron-rich aromatic ring, particularly activated by the amino and hydroxyl/oxo groups, is susceptible to oxidation. The amino group could be oxidized to a nitroso or nitro derivative, or ring hydroxylation could occur.

-

Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to nucleophilic displacement of the chlorine atom or, less likely, ring-opening reactions.

-

Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to de-chlorination via a radical mechanism.

Conclusion

References

- Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved January 23, 2026, from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 23, 2026, from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Retrieved January 23, 2026, from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved January 23, 2026, from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved January 23, 2026, from [Link]

-